molecular formula C6H8F3N3S B13205172 5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13205172
M. Wt: 211.21 g/mol
InChI Key: VOUQURARJRLDBJ-UHFFFAOYSA-N
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Description

5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a trifluoroethyl group, and a thiol group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2,2,2-trifluoroethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethyl and trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with various biological pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the thiol group allows for covalent interactions with biological targets. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H8F3N3S

Molecular Weight

211.21 g/mol

IUPAC Name

3-ethyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C6H8F3N3S/c1-2-4-10-11-5(13)12(4)3-6(7,8)9/h2-3H2,1H3,(H,11,13)

InChI Key

VOUQURARJRLDBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=S)N1CC(F)(F)F

Origin of Product

United States

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